Cas no 2034392-67-9 (4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)
![4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine structure](https://ja.kuujia.com/scimg/cas/2034392-67-9x500.png)
4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine 化学的及び物理的性質
名前と識別子
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- IGMGWUSMOXDXQC-UHFFFAOYSA-N
- Pyridine, 4-[[1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]-
- F6476-5674
- AKOS026690254
- 4-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 4-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
- 2034392-67-9
- 4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
- 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine
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- インチ: 1S/C17H20N2O4S/c1-13-3-4-16(22-2)17(11-13)24(20,21)19-10-7-15(12-19)23-14-5-8-18-9-6-14/h3-6,8-9,11,15H,7,10,12H2,1-2H3
- InChIKey: IGMGWUSMOXDXQC-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(OC2CCN(S(C3=CC(C)=CC=C3OC)(=O)=O)C2)=C1
計算された属性
- せいみつぶんしりょう: 348.11437830g/mol
- どういたいしつりょう: 348.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 501
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 77.1Ų
じっけんとくせい
- 密度みつど: 1.290±0.06 g/cm3(Predicted)
- ふってん: 536.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.47±0.10(Predicted)
4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-5674-10μmol |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-5mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-2mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-30mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-15mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-10mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-40mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-20mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-1mg |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6476-5674-5μmol |
4-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine |
2034392-67-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridineに関する追加情報
Introduction to 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine (CAS No. 2034392-67-9)
4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine (CAS No. 2034392-67-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine and pyrrolidine, featuring a sulfonyl group attached to a substituted phenyl ring. The unique structural characteristics of this compound make it a promising candidate for various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The molecular structure of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine consists of a pyridine ring linked to a pyrrolidine ring via an oxygen atom. The pyrrolidine ring is further substituted with a sulfonyl group, which itself is attached to a 2-methoxy-5-methylphenyl moiety. This intricate arrangement of functional groups imparts the compound with distinct chemical and biological properties, making it an interesting subject for both academic research and industrial development.
In recent years, the study of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits significant activity against various targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, studies have demonstrated its ability to modulate the activity of protein kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases such as cancer and Alzheimer's disease.
The pharmacological profile of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine has been extensively characterized through in vitro and in vivo experiments. In cell-based assays, it has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preclinical studies in animal models have indicated that this compound can effectively reduce inflammation and improve cognitive function in models of neurodegenerative disorders.
The mechanism of action of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine is believed to involve its interaction with specific protein targets. For example, it has been reported to bind to and inhibit the activity of certain protein kinases, such as p38 MAPK and JNK, which are known to play crucial roles in the regulation of inflammatory responses. This selective inhibition allows for targeted therapeutic intervention without causing widespread side effects.
Beyond its anti-inflammatory properties, 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine has also shown promise in the treatment of other conditions. Research has indicated that it may have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings suggest that this compound could be developed into a multifunctional drug with broad therapeutic applications.
The synthesis of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the pyrrolidine ring through intramolecular cyclization reactions, followed by the introduction of the sulfonyl group via sulfonation reactions. The final step typically involves the coupling of the pyrrolidine derivative with a pyridine derivative using appropriate coupling reagents.
In terms of safety and toxicity, preliminary studies have indicated that 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive safety evaluations are necessary before it can be advanced to clinical trials. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.
The future development of 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine as a therapeutic agent is promising but will require further research and optimization. Ongoing studies are focused on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy as an oral or injectable drug. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its stability and target delivery to specific tissues or organs.
In conclusion, 4-[[1-[(2-Methoxy-5-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine (CAS No. 2034392-67-9) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique structural features and promising biological activities make it a valuable lead compound for the development of novel drugs targeting inflammatory and neurodegenerative diseases. As research continues to advance our understanding of this compound's properties and potential applications, it is likely to play an increasingly important role in the quest for new therapeutic solutions.
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